贝美司琼

描述

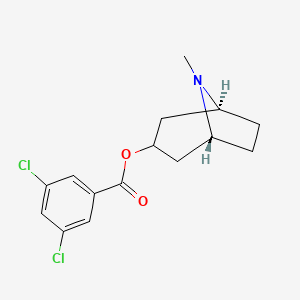

Bemesetron, also known as MDL-72222, is a chemical compound that acts as an antagonist at the serotonin 3 (5-HT3) receptor. It has been primarily used in scientific research to study the involvement of the serotonin 3 receptor in the actions of various drugs of abuse. Although it has antiemetic effects comparable to metoclopramide, it is not used clinically .

科学研究应用

Bemesetron has been extensively used in scientific research to study the role of the serotonin 3 receptor in various physiological and pathological processes. Some key applications include:

Chemistry: Investigating the binding affinity and selectivity of serotonin 3 receptor antagonists.

Biology: Studying the involvement of serotonin 3 receptors in neurotransmission and behavior.

Medicine: Exploring potential therapeutic applications in conditions like nausea, vomiting, and drug addiction.

Industry: Developing new serotonin 3 receptor antagonists for potential clinical use

作用机制

Target of Action

Bemesetron, also known as MDL-72222, is a potent and highly selective antagonist of neuronal 5-hydroxytryptamine receptors, specifically the 5HT3 receptor . The 5HT3 receptor is a type of serotonin receptor found predominantly in the nervous system. It plays a key role in transmitting signals in the brain, particularly those related to the sensation of nausea and the induction of vomiting .

Mode of Action

As an antagonist, Bemesetron binds to the 5HT3 receptors, thereby blocking the action of serotonin, a neurotransmitter that activates these receptors . This blockade prevents the initiation of a signal transduction cascade that would normally lead to the sensation of nausea or the induction of vomiting .

Biochemical Pathways

The primary biochemical pathway affected by Bemesetron is the serotonin signaling pathway . By blocking the 5HT3 receptors, Bemesetron disrupts the normal function of this pathway, which can have downstream effects on various physiological processes, including the sensation of nausea and the induction of vomiting .

生化分析

Biochemical Properties

Bemesetron is a selective 5-HT3 receptor antagonist with an IC50 of 0.33 nM . It has a neuroprotective effect . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive tract and the central nervous system . Bemesetron, by acting as an antagonist at this receptor, can block the action of serotonin, a neurotransmitter that plays a key role in mood, sleep, vomiting, sexuality, and appetite .

Cellular Effects

In vitro studies have shown that Bemesetron can reduce hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells . It has been observed to concentration-dependently reduce the H2O2-induced decrease of MTT reduction . Bemesetron also significantly blocks the H2O2-induced increase of caspase-3 immunoreactivity , which is a crucial mediator of apoptosis or programmed cell death.

Molecular Mechanism

Bemesetron exerts its effects at the molecular level primarily through its antagonistic action on the 5-HT3 receptor . By binding to these receptors, Bemesetron prevents serotonin from exerting its typical effects, thereby altering the biochemical reactions within the cell . This mechanism of action is what gives Bemesetron its neuroprotective effect .

Dosage Effects in Animal Models

It is known that Bemesetron is used in male adult albino mice at dosages of 0.1, 1, and 10 mg/kg .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bemesetron involves the esterification of 3,5-dichlorobenzoic acid with the bicyclic amine 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for Bemesetron are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to meet industrial standards.

Types of Reactions:

Oxidation: Bemesetron can undergo oxidation reactions, particularly at the bicyclic amine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

Substitution: Halogen atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

相似化合物的比较

- Tropanserin

- Tropisetron

- Zatosetron

- Ricasetron

- Granisetron

Comparison: Bemesetron is unique in its high selectivity and binding affinity for the serotonin 3 receptor. While other compounds like Tropisetron and Granisetron also act as serotonin 3 receptor antagonists, Bemesetron’s specific chemical structure provides distinct pharmacological properties that make it particularly useful in research settings .

属性

CAS 编号 |

40796-97-2 |

|---|---|

分子式 |

C15H17Cl2NO2 |

分子量 |

314.2 g/mol |

IUPAC 名称 |

[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate |

InChI |

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1 |

InChI 键 |

MNJNPLVXBISNSX-CHWSQXEVSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |

手性 SMILES |

CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |

规范 SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |

外观 |

Solid powder |

Key on ui other cas no. |

40796-97-2 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate bemesetron MDL 72222 MDL 72699 MDL-72222 MDL-72699 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bemesetron interact with its target and what are the downstream effects?

A1: Bemesetron acts as a potent and selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in both the central and peripheral nervous systems [, ]. By binding to these receptors, Bemesetron blocks the action of serotonin, a neurotransmitter involved in various physiological processes, including nausea and vomiting, gastrointestinal motility, and pain perception [, ]. This antagonism of 5-HT3 receptors is believed to underlie the therapeutic effects of Bemesetron in conditions such as chemotherapy-induced nausea and vomiting, as well as visceral hypersensitivity [, ].

Q2: What is the structure-activity relationship of Bemesetron and how do structural modifications impact its activity?

A2: While the provided research papers don't detail Bemesetron's exact structure, they highlight the structure-activity relationships of 5-HT3 antagonists in general. The research shows that subtle changes in the chemical structure of 5-HT3 antagonists can significantly influence their potency and selectivity for different 5-HT3 receptor subtypes []. For instance, the study comparing various 5-HT3 antagonists in a visceral hypersensitivity model demonstrated a distinct rank order of potency, with Bemesetron exhibiting high potency, while other antagonists like Ondansetron showed minimal effects []. This suggests that specific structural features of Bemesetron contribute to its interaction with 5-HT3 receptors and its subsequent pharmacological activity.

Q3: What evidence exists for the efficacy of Bemesetron in in vitro or in vivo models?

A3: The provided research emphasizes the role of Bemesetron and other 5-HT3 antagonists in managing visceral hypersensitivity, often associated with conditions like Irritable Bowel Syndrome (IBS) []. One study demonstrated that Bemesetron effectively increased the threshold for visceral pain responses in a rat model of 5-HTP-induced visceral hypersensitivity []. This suggests that Bemesetron, through its 5-HT3 receptor antagonism, could potentially alleviate visceral pain and discomfort, highlighting its therapeutic potential in this area.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

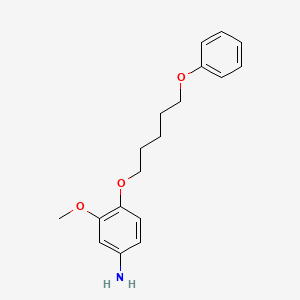

![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)

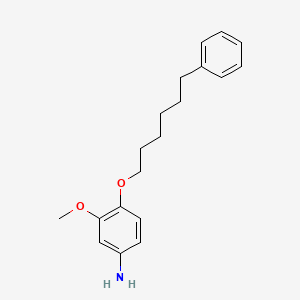

![methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium](/img/structure/B1676033.png)